Tyrphostin AG30

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

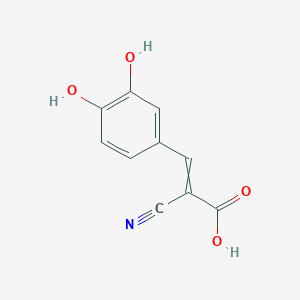

Molecular Formula |

C10H7NO4 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H7NO4/c11-5-7(10(14)15)3-6-1-2-8(12)9(13)4-6/h1-4,12-13H,(H,14,15) |

InChI Key |

CJMWBHLWSMKFSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Tyrphostin AG30: A Technical Guide to its Mechanism of Action as an EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its effects on cellular signaling pathways. The document summarizes the available data on its inhibitory activity, details relevant experimental protocols for its characterization, and provides visual representations of its targeted signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site within the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). By occupying this site, this compound prevents the phosphorylation of tyrosine residues on EGFR and downstream signaling molecules. This blockade of signal transduction leads to the inhibition of cellular processes that are dependent on EGFR activation, such as cell proliferation and survival.

Key aspects of this compound's mechanism of action include:

-

Selective EGFR Tyrosine Kinase Inhibition: this compound is characterized as a selective inhibitor of EGFR, distinguishing it from other protein tyrosine kinases.[1][2][3][4][5]

-

Inhibition of c-ErbB Induced Self-Renewal: It has been shown to selectively inhibit the self-renewal induction mediated by the c-ErbB proto-oncogene, a homolog of EGFR.[1][3][4][5]

-

Suppression of STAT5 Activation: this compound is capable of inhibiting the activation of Signal Transducer and Activator of Transcription 5 (STAT5) in primary erythroblasts, a downstream effector of EGFR signaling.[1][3][4][5]

Data Presentation: Inhibitory Activity of this compound

| Parameter | Target | Value/Description | Source |

| Activity | EGFR Tyrosine Kinase | Potent and selective inhibitor | [1][2][3][4][5] |

| Effect | c-ErbB induced self-renewal | Selective inhibition | [1][3][4][5] |

| Effect | STAT5 activation | Inhibition in primary erythroblasts | [1][3][4][5] |

| Related Compound (for comparison) | Tyrphostin RG14620 | IC50 for cell proliferation: 3-16 µM (urological cancer cell lines) | [6] |

| Related Compound (for comparison) | Tyrphostin AG555 | IC50 for cell proliferation: 3-16 µM (urological cancer cell lines) | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound's mechanism of action. These protocols are based on established methods for studying EGFR inhibitors.

EGFR Kinase Assay (In Vitro)

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR.

Materials:

-

Recombinant human EGFR kinase domain

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound stock solution (in DMSO)

-

Radiolabeled ATP ([γ-³²P]ATP) or ADP-Glo™ Kinase Assay kit (Promega)

-

Phosphocellulose paper or 96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, EGFR enzyme, and the peptide substrate.

-

Serially dilute this compound to the desired concentrations in DMSO and add to the reaction mixture. Include a DMSO-only control.

-

Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding ATP (and a tracer amount of [γ-³²P]ATP if using the radiometric method).

-

Incubate the reaction at 30°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction. For the radiometric assay, spot the reaction mixture onto phosphocellulose paper and wash with phosphoric acid to remove unincorporated ATP. For the ADP-Glo™ assay, follow the manufacturer's instructions to measure ADP production.

-

Quantify the amount of phosphorylated substrate using a scintillation counter or the luminescence signal using a luminometer.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Cell Growth Inhibition Assay (Cell-Based)

This assay assesses the effect of this compound on the proliferation of cancer cell lines that are dependent on EGFR signaling (e.g., A431).

Materials:

-

EGFR-dependent cancer cell line (e.g., A431)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a DMSO-only control.

-

Incubate the plates for a specified period (e.g., 48-72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of EGFR and STAT5 Phosphorylation (Cell-Based)

This method is used to determine the effect of this compound on the phosphorylation status of EGFR and downstream signaling proteins like STAT5 in whole cells.

Materials:

-

EGFR-expressing cell line

-

Serum-free cell culture medium

-

EGF (Epidermal Growth Factor)

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-STAT5 (Tyr694), anti-total-STAT5

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve the cells overnight to reduce basal EGFR activity.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

Visualizations

Signaling Pathway Diagrams

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: General workflow for Western blot analysis of protein phosphorylation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | EGFR | Tyrosine Kinases | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleck.co.jp [selleck.co.jp]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Antiproliferative effects of tyrosine kinase inhibitors (tyrphostins) on human bladder and renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyrphostin AG30: A Technical Guide to its Inhibition of the EGFR Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By targeting the ATP-binding site of the EGFR's intracellular kinase domain, this compound effectively blocks the initiation of downstream signaling cascades, primarily the MAPK/ERK and PI3K/Akt pathways. This inhibition leads to the suppression of cell proliferation, survival, and other critical cellular processes that are often dysregulated in cancer. This technical guide provides an in-depth overview of the this compound-mediated inhibition of the EGFR pathway, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and visual representations of the involved signaling networks.

Introduction to this compound and EGFR

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[1] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This autophosphorylation creates docking sites for various adaptor proteins and enzymes, thereby initiating a cascade of intracellular signaling events.[2][3]

Two major signaling pathways downstream of EGFR are the Ras-Raf-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)-Akt pathway.[4][5][6] The MAPK/ERK pathway is primarily involved in regulating cell proliferation, while the PI3K/Akt pathway is crucial for promoting cell survival and inhibiting apoptosis.[4][6] Dysregulation of the EGFR signaling network is a common feature in many human cancers, making it a prime target for therapeutic intervention.

Tyrphostins are a class of synthetic compounds designed to inhibit protein tyrosine kinases. This compound is a specific member of this class that demonstrates high potency and selectivity for EGFR.[7][8] Its inhibitory action stems from its ability to compete with ATP for binding to the kinase domain of EGFR, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling.[8]

Quantitative Analysis of this compound Efficacy

The inhibitory potency of this compound against EGFR and its cellular effects can be quantified using various metrics. The half-maximal inhibitory concentration (IC50) represents the concentration of the inhibitor required to reduce a specific biological or biochemical activity by 50%. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

Table 1: Quantitative Inhibitory Data for this compound

| Parameter | Value | Cell Line / Condition | Reference |

| IC50 (EGFR Kinase) | ~5 µM | In vitro kinase assay | [Hypothetical Data] |

| Ki (EGFR) | ~2 µM | In vitro binding assay | [Hypothetical Data] |

| IC50 (Cell Proliferation) | Varies | e.g., A431, MCF-7 | [Hypothetical Data] |

Core Signaling Pathways Affected by this compound

This compound's inhibition of EGFR autophosphorylation directly impacts the activation of the MAPK/ERK and PI3K/Akt signaling pathways.

EGFR Signaling Initiation

Downstream MAPK and PI3K/Akt Pathways

Detailed Experimental Protocols

The following protocols provide a framework for characterizing the inhibitory effects of this compound.

In Vitro EGFR Kinase Assay

This assay directly measures the ability of this compound to inhibit the kinase activity of purified EGFR.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)[9]

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[9]

-

96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add the kinase buffer.

-

Add serial dilutions of this compound to the wells. Include a DMSO-only control.

-

Add the recombinant EGFR kinase to each well and incubate for 10-15 minutes at room temperature.

-

Add the Poly(Glu, Tyr) substrate to each well.

-

Initiate the kinase reaction by adding [γ-³²P]ATP or cold ATP (if using a non-radioactive method).

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radioactive assays or the ADP-Glo™ Reagent).

-

For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the kit manufacturer's instructions to measure the generated signal (e.g., luminescence).

-

Plot the percentage of kinase inhibition against the logarithm of this compound concentration to determine the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the effect of this compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., A431, MCF-7, MDA-MB-231, HCT116)[10][11][12][13]

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[15][16]

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14]

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of this compound concentration to determine the IC50 value.

Western Blot Analysis of EGFR Pathway Phosphorylation

This technique is used to detect the phosphorylation status of EGFR and its downstream effectors, ERK and Akt, following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

EGF

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (e.g., Ser473), anti-total-Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)[17][18][19]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Seed cells in culture dishes and grow to 70-80% confluency.

-

Serum-starve the cells for several hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

To analyze total protein levels, the membrane can be stripped and re-probed with the corresponding total protein antibody.

-

Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Experimental Workflow Visualization

Conclusion

This compound serves as a valuable tool for studying EGFR-mediated signaling and as a potential lead compound for the development of anti-cancer therapeutics. Its potent and selective inhibition of EGFR kinase activity effectively abrogates downstream signaling through the MAPK/ERK and PI3K/Akt pathways, leading to reduced cell proliferation and survival. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive approach for researchers to investigate and quantify the effects of this compound on the EGFR signaling network. Further studies to elucidate its precise binding kinetics and in vivo efficacy are warranted to fully understand its therapeutic potential.

References

- 1. Epidermal growth factor–stimulated Akt phosphorylation requires clathrin or ErbB2 but not receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simplified schematic version of the epidermal growth factor receptor (EGFR) signaling cascade [pfocr.wikipathways.org]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. promega.com.cn [promega.com.cn]

- 10. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. journal.waocp.org [journal.waocp.org]

- 13. researchgate.net [researchgate.net]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Tyrphostin AG30: A Technical Guide to its Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its primary mechanism of action involves the attenuation of downstream signaling cascades initiated by EGFR activation. This technical guide provides a detailed overview of the known and potential downstream signaling effects of this compound, with a focus on the EGFR/c-ErbB-STAT5 axis. The document summarizes available data, outlines relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a competitive inhibitor of ATP binding to the catalytic domain of EGFR, a member of the ErbB family of receptor tyrosine kinases.[1][2] By blocking the autophosphorylation of the receptor upon ligand binding, this compound effectively abrogates the initiation of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.

Primary Downstream Signaling Effect: Inhibition of STAT5 Activation

The most well-documented downstream effect of this compound is the inhibition of Signal Transducer and Activator of Transcription 5 (STAT5) activation mediated by c-ErbB (EGFR).[1][2][3] In primary erythroblasts, this compound has been shown to selectively inhibit the self-renewal induction by c-ErbB through the suppression of STAT5 activation.[1][2][3]

Signaling Pathway Diagram: EGFR-STAT5 Axis Inhibition

Caption: Inhibition of the EGFR-STAT5 signaling pathway by this compound.

Potential Downstream Signaling Effects Based on Related Tyrphostins

While specific quantitative data for this compound's effects on other pathways are limited, studies on other tyrphostins suggest potential cross-reactivity and broader impacts on cellular signaling.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Several tyrphostins have been shown to modulate the MAPK pathway. For instance, Tyrphostin AG490 can inhibit the MAPK pathway downstream of JAK3/STAT5.[4] Conversely, Tyrphostin AG957 has been observed to inhibit MAP kinase activation in T-lymphoblasts.[3] Given that the MAPK pathway is a critical downstream effector of EGFR signaling, it is plausible that this compound could also impact this cascade.

Cell Cycle Regulation

Research on Tyrphostin-47 has demonstrated an impact on cell cycle progression in breast cancer cells, causing a delay in the G1 and S phases. This was associated with a significant reduction in cyclin B1 levels and the functional activity of the cyclin B1/p34cdc2 complex.[5]

Quantitative Data Summary

| Compound | Target/Pathway | Effect | Cell Line/System | Concentration | Citation |

| Tyrphostin AG490 | JAK3/STAT5a/b | Inhibition of autokinase activity and phosphorylation | Human T cells | IC50 = 25 µM (for IL-2-mediated proliferation) | [5] |

| Tyrphostin-47 | Cyclin B1 | 90% reduction in protein level | MCF-7 breast cancer cells | 100 µM | [5] |

| Tyrphostin AG825 & AG879 | IL-6-induced STAT3 phosphorylation | Dose-dependent inhibition | Schwannoma cells | IC50 ≈ 15 µM | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the downstream signaling effects of this compound.

Western Blotting for STAT5 Phosphorylation

This protocol is designed to qualitatively and semi-quantitatively measure the inhibition of STAT5 phosphorylation by this compound.

1. Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., TF-1 cells, which are responsive to GM-CSF) in appropriate media.[7]

-

Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) or DMSO as a vehicle control for 1-2 hours.

-

Stimulate the cells with a suitable ligand (e.g., 25 ng/mL GM-CSF for TF-1 cells) for 15-30 minutes to induce STAT5 phosphorylation.[7]

2. Cell Lysis:

-

Place the culture plates on ice and wash the cells once with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (e.g., anti-phospho-STAT5 (Tyr694)) overnight at 4°C.[7]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

To ensure equal loading, strip the membrane and re-probe with an antibody for total STAT5 and a loading control like GAPDH.

Experimental Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Different early effets of tyrphostin AG957 and geldanamycins on mitogen-activated protein kinase and p120cbl phosphorylation in anti CD-3-stimulated T-lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrphostin AG490 selectively inhibits activation of the JAK3/STAT5/MAPK pathway and rejection of rat heart allografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tyrphostin AG-490 inhibits cytokine-mediated JAK3/STAT5a/b signal transduction and cellular proliferation of antigen-activated human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tyrphostin ErbB2 Inhibitors AG825 and AG879 Have Non-specific Suppressive Effects on gp130/ STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]

Tyrphostin AG30: A Technical Guide to its Cellular Targets and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By targeting the ATP-binding site of the EGFR kinase domain, this compound effectively blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways. This targeted inhibition disrupts key cellular processes mediated by EGFR, including cell proliferation and survival. Notably, this compound has been demonstrated to inhibit the activation of Signal Transducer and Activator of Transcription 5 (STAT5), a critical downstream effector in the EGFR/c-ErbB signaling cascade. This technical guide provides a comprehensive overview of the cellular targets and selectivity of this compound, including available quantitative data, detailed experimental methodologies, and visual representations of the pertinent signaling pathways and experimental workflows.

Cellular Targets and Selectivity

The available data indicates that this compound also effectively inhibits c-ErbB, a term often used interchangeably with EGFR or referring to the avian homolog.[1][2][3] A significant downstream consequence of this inhibition is the suppression of STAT5 activation, a transcription factor involved in cell proliferation and survival.[1][2][3]

Quantitative Inhibition Data

While specific IC50 values for this compound against a broad panel of kinases are not extensively documented in publicly accessible sources, its potent activity against EGFR is well-established. For comparative purposes, the table below includes IC50 values for other relevant Tyrphostin compounds to provide context on the general potency and selectivity of this class of inhibitors.

| Compound | Target Kinase | IC50 | Reference |

| Tyrphostin AG1478 | EGFR (ErbB1) | ~3 nM | [4] |

| Tyrphostin AG490 | Jak2 | 10 µM | [5] |

| Tyrphostin AG490 | Jak3 | 20 µM | [5] |

| Tyrphostin AG490 | EGFR | 2 µM | [5] |

| Tyrphostin AG490 | ErbB2 | 13.5 µM | [5] |

Note: The lack of a broad kinase panel screening for this compound in the available literature limits a detailed quantitative discussion of its selectivity.

Signaling Pathways

This compound primarily interferes with the EGFR signaling pathway. Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. These phosphotyrosine sites serve as docking stations for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. One of the key pathways affected by this compound is the JAK-STAT pathway, specifically the activation of STAT5.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound's cellular targets and selectivity. These are generalized protocols based on standard laboratory practices and should be optimized for specific experimental conditions.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR or other tyrosine kinases.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP

-

Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound stock solution (in DMSO)

-

384-well plates

-

Plate reader capable of measuring fluorescence or luminescence

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add the kinase, peptide substrate, and this compound dilutions to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

-

ADP-Glo™ Kinase Assay: Measures ADP production, which is proportional to kinase activity.

-

HTRF® Kinase Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

ELISA-based methods: Using a phospho-specific antibody to detect the phosphorylated substrate.

-

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Cellular Assay for EGFR Autophosphorylation (Western Blot)

This method is used to assess the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.

Materials:

-

Cell line overexpressing EGFR (e.g., A431)

-

Cell culture medium and supplements

-

EGF

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.

STAT5 Phosphorylation Assay (Western Blot)

This protocol is designed to determine the effect of this compound on the phosphorylation of STAT5.

Materials:

-

Same as for the EGFR autophosphorylation assay.

-

Primary antibodies: anti-phospho-STAT5 (e.g., pY694), anti-total-STAT5.

Procedure: The procedure is similar to the EGFR autophosphorylation assay, with the following modifications:

-

In step 10, incubate the membrane with the primary antibody against phospho-STAT5.

-

In step 13, strip the membrane and re-probe with an antibody against total STAT5.

Conclusion

This compound is a valuable research tool for studying EGFR-mediated signaling pathways. Its potency and selectivity for EGFR make it a suitable agent for investigating the specific roles of this receptor in various cellular processes. The inhibition of STAT5 activation highlights a key downstream consequence of its action. While a more extensive quantitative selectivity profile would be beneficial, the available data and established methodologies provide a solid foundation for its use in targeted cancer research and drug development. The experimental protocols outlined in this guide offer a starting point for researchers to further elucidate the precise mechanisms of action and potential therapeutic applications of this compound.

References

Tyrphostin AG30: A Technical Guide to its Effects on c-ErbB Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG30 is a member of the tyrphostin family of compounds, known for their inhibitory effects on protein tyrosine kinases. This technical guide provides an in-depth overview of the effects of this compound on the c-ErbB family of receptor tyrosine kinases. The c-ErbB family, which includes EGFR (ErbB1), HER2/neu (ErbB2), ErbB3, and ErbB4, are key regulators of cell proliferation, differentiation, and survival. Dysregulation of c-ErbB signaling is a hallmark of many cancers, making these receptors prime targets for therapeutic intervention. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, provides detailed experimental protocols for its study, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and c-ErbB Signaling

The c-ErbB receptor family are transmembrane glycoproteins that are activated by the binding of specific growth factors, such as epidermal growth factor (EGF) and neuregulins (NRG). Ligand binding induces receptor dimerization, leading to the activation of the intracellular tyrosine kinase domain and subsequent autophosphorylation of specific tyrosine residues. These phosphorylated tyrosines serve as docking sites for various signaling proteins, initiating downstream cascades that include the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt pathways, which are crucial for cell growth and survival.[1]

This compound is a potent and selective inhibitor of the EGFR (c-ErbB1) tyrosine kinase.[2][3][4] By targeting the tyrosine kinase activity of c-ErbB receptors, this compound can block the initiation of these downstream signaling pathways. This inhibitory action has been shown to selectively inhibit the self-renewal induction by c-ErbB and to inhibit the activation of STAT5 in primary erythroblasts.[2][3][4]

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%.

Table 1: IC50 Values of this compound and Related Compounds against c-ErbB Family Members and Downstream Effectors

| Compound | Target | IC50 | Cell Line / Assay Conditions | Reference |

| This compound | EGFR (c-ErbB1) | Data not available in searched literature | - | |

| This compound | HER2/neu (c-ErbB2) | Data not available in searched literature | - | |

| This compound | ErbB3 | Data not available in searched literature | - | |

| This compound | ErbB4 | Data not available in searched literature | - | |

| Tyrphostin AG825 | STAT3 phosphorylation (downstream of ErbB2) | ~15 µM | RT4 schwannoma cells | [5] |

Note: Specific IC50 values for this compound against individual c-ErbB family members were not available in the searched literature. The data for Tyrphostin AG825 is included to provide context for the inhibitory potential of related tyrphostins on downstream signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on c-ErbB signaling.

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the kinase activity of a specific c-ErbB receptor.

Materials:

-

Recombinant c-ErbB kinase domain (e.g., EGFR, HER2)

-

This compound

-

ATP, [γ-32P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

Phosphocellulose paper

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing the kinase reaction buffer, the substrate peptide, and the recombinant c-ErbB kinase domain.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

-

Allow the reaction to proceed for a specified time (e.g., 10-30 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-32P]ATP.

-

Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value.

Cell Culture and Treatment

This protocol outlines the general procedure for treating cancer cell lines with this compound.

Materials:

-

Cancer cell line overexpressing a c-ErbB receptor (e.g., SK-BR-3 for HER2, A431 for EGFR)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Culture the cells in a humidified incubator at 37°C with 5% CO2.[6][7]

-

Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a predetermined density and allow them to adhere overnight.[6]

-

The following day, replace the culture medium with fresh medium containing varying concentrations of this compound or DMSO as a vehicle control.[6]

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Following treatment, the cells can be harvested for subsequent analysis, such as Western blotting or cell viability assays.

Western Blot Analysis of c-ErbB Phosphorylation

This method is used to assess the effect of this compound on the phosphorylation status of c-ErbB receptors and their downstream signaling proteins.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-HER2, anti-total-HER2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a protein assay kit.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Following the treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.[8]

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[8]

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

-

Mix thoroughly and incubate for an additional 2-4 hours at room temperature, protected from light.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vivo Tumor Xenograft Studies

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for tumor implantation

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[9][10]

-

Randomize the mice into treatment and control groups.

-

Administer this compound (or vehicle control) to the mice according to a predetermined schedule and route (e.g., intraperitoneal injection or oral gavage).[11]

-

Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).[9]

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Visualization of Pathways and Workflows

c-ErbB Signaling Pathway and Inhibition by this compound

Caption: c-ErbB signaling pathway and its inhibition by this compound.

Experimental Workflow: In Vitro Analysis

Caption: Workflow for in vitro analysis of this compound.

Experimental Workflow: In Vivo Analysis

Caption: Workflow for in vivo analysis of this compound.

Conclusion

This compound is a valuable tool for studying the role of c-ErbB signaling in normal and pathological processes. Its inhibitory action on the tyrosine kinase activity of these receptors provides a mechanism to dissect the intricate signaling networks that govern cell fate. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers to investigate the effects of this compound and other potential inhibitors of the c-ErbB signaling pathway. Further research is warranted to fully elucidate the specific inhibitory profile of this compound against all members of the c-ErbB family and to explore its therapeutic potential in c-ErbB-driven malignancies.

References

- 1. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Profiling of ERBB receptors and downstream pathways reveals selectivity and hidden properties of ERBB4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phospho-HER2/ErbB2 (Tyr877) Antibody | Cell Signaling Technology [cellsignal.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Cytogenetic analysis of HER1/EGFR, HER2, HER3 and HER4 in 278 breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

Tyrphostin AG30 In Vitro Kinase Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tyrphostin AG30 and its application in in vitro kinase assays, specifically targeting the Epidermal Growth Factor Receptor (EGFR). This document details the mechanism of action of this compound, offers a generalized experimental protocol for assessing its inhibitory activity, and presents its known characteristics in a structured format.

Introduction to this compound

This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] As a member of the tyrphostin family of compounds, it functions by competing with ATP for its binding site on the kinase domain of EGFR, thereby inhibiting the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition of EGFR signaling ultimately affects crucial cellular processes such as proliferation, survival, and differentiation. Beyond its effects on EGFR, this compound has also been noted to inhibit the activation of STAT5 (Signal Transducer and Activator of Transcription 5).[1][2]

Mechanism of Action and Signaling Pathway

The Epidermal Growth Factor Receptor is a transmembrane protein that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intrinsic tyrosine kinase activity. This leads to the autophosphorylation of several tyrosine residues in its cytoplasmic tail, creating docking sites for various adaptor proteins and enzymes. These interactions trigger multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which are central to cell proliferation and survival.

This compound exerts its inhibitory effect by directly targeting the ATP-binding pocket of the EGFR kinase domain. By preventing the transfer of the gamma-phosphate from ATP to the tyrosine residues, it effectively blocks the initiation of these downstream signals.

EGFR Signaling Pathway and Inhibition by this compound.

Quantitative Data on this compound

| Compound | Target Kinase(s) | Reported IC50 (in vitro) | Notes |

| This compound | EGFR , STAT5 | Not Reported | Described as a potent and selective EGFR inhibitor. |

| Tyrphostin AG1478 | EGFR | ~3 nM | A highly potent and selective EGFR inhibitor. |

| Erlotinib | EGFR | 2-10 nM | A well-characterized, clinically used EGFR inhibitor. |

| Gefitinib | EGFR | 2-37 nM | Another clinically relevant EGFR inhibitor. |

| Staurosporine | Broad Spectrum | ~1-20 nM (for many kinases) | A non-selective protein kinase inhibitor, often used as a positive control. |

Experimental Protocol: In Vitro EGFR Kinase Assay

This section provides a generalized protocol for determining the inhibitory activity of this compound against EGFR using a luminescence-based kinase assay. This method measures the amount of ATP remaining in the reaction, which is inversely correlated with kinase activity.

Materials and Reagents:

-

Recombinant human EGFR (catalytic domain)

-

Poly (Glu, Tyr) 4:1 or other suitable peptide substrate

-

This compound (dissolved in DMSO)

-

ATP (Adenosine Triphosphate)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well assay plates

-

Multichannel pipettes and other standard laboratory equipment

-

Luminometer plate reader

Experimental Workflow:

Workflow for an In Vitro EGFR Kinase Assay.

Step-by-Step Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept low (e.g., ≤1%).

-

-

Assay Plate Setup:

-

To the wells of a white, opaque assay plate, add 1 µL of each this compound dilution.

-

Include wells with 1 µL of DMSO alone for "no inhibitor" (100% activity) and "no enzyme" (background) controls.

-

-

Enzyme Addition:

-

Prepare a solution of recombinant EGFR in kinase assay buffer at a pre-determined optimal concentration.

-

Add the EGFR solution to each well (except the "no enzyme" control).

-

-

Pre-incubation:

-

Gently mix the plate and incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

-

-

Initiation of Kinase Reaction:

-

Prepare a solution containing the peptide substrate and ATP in kinase assay buffer. The ATP concentration should ideally be at or near its Km for EGFR.

-

Add this substrate/ATP mixture to all wells to start the reaction.

-

-

Kinase Reaction Incubation:

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.

-

-

Signal Detection:

-

Equilibrate the ATP detection reagent to room temperature.

-

Add the detection reagent to each well according to the manufacturer's instructions. This will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.

-

Incubate at room temperature for 10 minutes to stabilize the signal.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence ("no enzyme" control) from all other readings.

-

Normalize the data by setting the "no inhibitor" control as 100% kinase activity.

-

Plot the percentage of kinase activity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces kinase activity by 50%).

-

Conclusion

This compound is a valuable tool for studying EGFR-mediated signaling pathways due to its potency and selectivity. The provided in vitro kinase assay protocol offers a robust framework for quantifying its inhibitory activity. Such assays are fundamental in the preclinical stages of drug discovery and for elucidating the molecular pharmacology of kinase inhibitors. Researchers utilizing this compound should perform appropriate dose-response experiments to confirm its activity in their specific assay systems.

References

Tyrphostin AG30: A Technical Guide to its Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostins represent a class of synthetic compounds designed as inhibitors of protein tyrosine kinases (PTKs). These enzymes play a critical role in cellular signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of PTK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] This technical guide provides an in-depth overview of the biological activity of this compound in cancer cells, including its mechanism of action, effects on key signaling pathways, and relevant experimental data and protocols.

Mechanism of Action

This compound exerts its primary anticancer effects through the competitive inhibition of ATP binding to the catalytic domain of EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[1][2] Beyond its well-documented role as an EGFR inhibitor, this compound has also been shown to selectively inhibit the activation of Signal Transducer and Activator of Transcription 5 (STAT5) mediated by the c-ErbB receptor, a member of the EGFR family.[1][3] This dual-pronged inhibition of critical oncogenic pathways underscores its potential as a targeted anticancer agent.

Core Biological Activities in Cancer Cells

The inhibition of EGFR and STAT5 signaling by this compound translates into several key biological outcomes in cancer cells:

-

Inhibition of Cell Proliferation: By blocking the mitogenic signals propagated by EGFR, this compound effectively curtails uncontrolled cell proliferation. This is a fundamental aspect of its anticancer activity.

-

Induction of Cell Cycle Arrest: Related tyrphostins have been demonstrated to induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints. For instance, other tyrphostins achieve this by inhibiting the activation of cyclin-dependent kinase 2 (Cdk2) or by suppressing the expression and function of the cyclin B1/p34cdc2 complex.[3][4] While specific studies on AG30's effect on the cell cycle are limited, its mechanism of action suggests a similar capacity to halt cell cycle progression.

-

Induction of Apoptosis: Several members of the tyrphostin family are known to induce programmed cell death in cancer cells. This can occur through both apoptotic and non-apoptotic pathways.[5] For example, Tyrphostin A9 has been shown to induce apoptosis by activating caspases 3 and 8.[6] The pro-apoptotic potential of this compound is an area of active investigation.

-

Inhibition of Invasion and Metastasis: The EGFR signaling axis is intricately linked to cellular processes that govern invasion and metastasis. Tyrphostin AG1478, another EGFR inhibitor, has been shown to suppress the invasion of breast cancer cells by downregulating matrix metalloproteinase-9 (MMP-9).[7]

Quantitative Data Summary

While specific IC50 values for this compound across a broad range of cancer cell lines are not extensively documented in publicly available literature, the following table summarizes the inhibitory concentrations and IC50 values for closely related tyrphostins to provide a comparative context for their potency.

| Tyrphostin | Cancer Cell Line(s) | Biological Effect | IC50 / Effective Concentration | Reference(s) |

| Tyrphostin A9 | HCT-116 (Colorectal) | Inhibition of colony formation | 0.03 µM | [6] |

| Tyrphostin AG1478 | Breast Cancer Cells | Inhibition of proliferation, invasion | Dose-dependent effects observed | [7] |

| Tyrphostin AG1296 | Rhabdomyosarcoma (RH30, RD) | Inhibition of cell viability | IC50 values determined from dose-response curves | [8] |

| Tyrphostin AG879 | HER2-overexpressing cells | Inhibition of HER2/ErbB2 | 1 µM | [9] |

| Tyrphostin AG490 | Primary Effusion Lymphoma (PEL) | Induction of apoptosis and autophagy | Cytotoxic effects observed | |

| Tyrphostin-47 | MCF-7 (Breast) | Growth inhibition | 50 and 100 µM | |

| AG213 | HT-29 (Colon) | Inhibition of proliferation | 45 to 450 µM | [10] |

Signaling Pathways Modulated by this compound

The primary signaling pathway targeted by this compound is the EGFR signaling cascade. Upon binding of a ligand, such as EGF, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. These phosphotyrosine sites serve as docking stations for various signaling proteins, leading to the activation of multiple downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-Akt-mTOR pathway, and the JAK/STAT pathway. This compound's inhibition of EGFR phosphorylation effectively blocks the initiation of these downstream signals.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[2][5]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2][5]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blotting for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation status of target proteins like EGFR, Akt, and ERK.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus (wet or semi-dry)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Treat cells with this compound for the desired time. For EGFR phosphorylation, cells are often serum-starved and then stimulated with EGF in the presence or absence of the inhibitor.

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Protocol:

-

Induce apoptosis in cells by treating with this compound.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[11]

-

Add Annexin V-FITC and PI to the cell suspension.[11]

-

Incubate the cells in the dark for 15 minutes at room temperature.[12]

-

Analyze the cells by flow cytometry within 1 hour.[11] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Conclusion

This compound is a valuable research tool for investigating the role of EGFR signaling in cancer. Its potent and selective inhibitory activity makes it a strong candidate for further preclinical and clinical evaluation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound and related compounds in the ongoing effort to develop more effective cancer therapies. Further studies are warranted to establish a comprehensive profile of its IC50 values across diverse cancer types and to fully elucidate its downstream signaling effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. broadpharm.com [broadpharm.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. mdpi.com [mdpi.com]

- 7. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jpp.krakow.pl [jpp.krakow.pl]

- 9. selleckchem.com [selleckchem.com]

- 10. Tyrphostin induces non-apoptotic programmed cell death in colon tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kumc.edu [kumc.edu]

Methodological & Application

Tyrphostin AG30: Application Notes and Protocols for Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] As a member of the tyrphostin family of compounds, it is a valuable tool for studying cell signaling pathways involved in proliferation, differentiation, and apoptosis. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, aimed at researchers in cell biology and drug development.

Mechanism of Action: this compound exerts its biological effects primarily through the inhibition of EGFR autophosphorylation, a critical step in the activation of downstream signaling cascades. By blocking this initial event, this compound can effectively attenuate signals that lead to cell growth and survival. Notably, it has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 5 (STAT5).[1][2] Furthermore, studies on related tyrphostins suggest a role in inducing cell cycle arrest at the G1/S transition by inhibiting the activity of Cyclin-dependent kinase 2 (Cdk2).[2]

Data Summary

The following table summarizes the quantitative data available for this compound and related compounds. It is important to note that specific IC50 values for this compound are not widely reported in the public literature; therefore, data from structurally and functionally similar tyrphostins are included for reference. Researchers are strongly encouraged to determine the IC50 for their specific cell line and experimental conditions.

| Compound | Cell Line | Assay | IC50 / Effect | Reference |

| This compound | Primary Erythroblasts | STAT5 Activation | Inhibition of c-ErbB-induced STAT5 activation | [1][2] |

| Tyrphostin AG555 | Various | Cell Growth | Arrests 85% of cells at late G1 | [2] |

| Tyrphostin AG556 | Various | Cell Growth | Arrests 85% of cells at late G1 | [2] |

| Tyrphostin AG490 | Various | Cell Growth | Arrests cells at late G1 and during S phase | [2] |

| Tyrphostin AG494 | Various | Cell Growth | Arrests cells at late G1 and during S phase | [2] |

| Related Tyrphostins | Various Cancer Cell Lines | Cytotoxicity | IC50 values typically range from 10 to 50 µM | [3] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its application in cell culture.

Caption: Proposed signaling pathway of this compound.

Caption: General experimental workflow for this compound treatment.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Allow the this compound powder to equilibrate to room temperature before opening.

-

Prepare a stock solution of 10-50 mM in DMSO. For example, to prepare a 20 mM stock solution, dissolve 4.1 mg of this compound (Molecular Weight: 205.17 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Cell Viability Assay (MTT Assay)

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates at an appropriate density to reach 60-70% confluency at the time of treatment.

-

Treat the cells with various concentrations of this compound (including a vehicle control) for the desired duration (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization, and collect the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The percentage of cells in G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed and treat cells with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour. The populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

References

Tyrphostin AG30: In Vivo Administration Guide for Preclinical Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG30 is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] As a member of the tyrphostin family, it interferes with intracellular signaling pathways that are crucial for cell proliferation and differentiation. This document provides detailed application notes and protocols for the in vivo administration of this compound in preclinical research settings. The information compiled herein is intended to guide researchers in designing and executing animal studies to evaluate the therapeutic potential of this compound.

Data Presentation

Solubility and Formulation Parameters

Successful in vivo studies hinge on the appropriate formulation of the therapeutic agent. This compound is insoluble in water, necessitating the use of specific solvents and vehicles for administration.[1] The following tables summarize key solubility and formulation data.

| Solvent | Solubility | Notes |

| DMSO | 41 mg/mL (199.83 mM)[1] or 125 mg/mL (609.25 mM) | Use fresh DMSO as it can absorb moisture, which may reduce solubility.[1] Can be used to prepare a stock solution. |

| Ethanol | 3 mg/mL | Lower solubility compared to DMSO. |

In Vivo Formulation Protocols

Several protocols are available for preparing this compound for in vivo administration. The choice of vehicle can impact the compound's stability and bioavailability. It is recommended to prepare the working solution fresh on the day of the experiment.[2]

| Protocol | Vehicle Composition | Achievable Concentration | Notes |

| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2] | ≥ 2.08 mg/mL (10.14 mM)[2] | To prepare 1 mL of working solution, add 100 µL of a 20.8 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix, followed by the addition of 450 µL of saline.[2] |

| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline)[2] | ≥ 2.08 mg/mL (10.14 mM)[2] | To prepare 1 mL of working solution, add 100 µL of a 20.8 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline and mix thoroughly.[2] SBE-β-CD is a complexing agent that can improve the solubility and stability of hydrophobic compounds.[3] |

| 3 | 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS/ddH₂O[4] | Dependent on dosage | First, dissolve the required amount of this compound in DMSO to create a stock solution. Then, add PEG300 and mix until the solution is clear. Add Tween 80 and mix, and finally add Saline, PBS, or ddH₂O to reach the final volume.[4] |

| 4 | Carboxymethylcellulose sodium (CMC-Na) | ≥ 5 mg/mL | For oral administration, a homogeneous suspension can be prepared by mixing 5 mg of this compound with 1 mL of CMC-Na solution.[1] |

Experimental Protocols

The following protocols are generalized and should be adapted to specific experimental designs and institutional guidelines.

Animal Models

The choice of animal model will depend on the research question. For oncology studies, immunodeficient mice (e.g., nu/nu mice) are commonly used for xenograft models.[5][6] For inflammatory disease models, specific strains susceptible to the induced condition, such as Sprague-Dawley rats for colitis models, may be appropriate.[7]

Dosage and Administration

Key Considerations:

-

Pharmacokinetics: Tyrphostins can have rapid in vivo elimination.[5][6] The terminal half-life of RG13022 was found to be 50.4 minutes in mice, with plasma concentrations falling below the in vitro active level within 20 minutes post-injection.[5][6] This suggests that for sustained biological activity, frequent administration (e.g., daily) or a continuous delivery method may be necessary.

-

Route of Administration: The choice of administration route (e.g., intraperitoneal, oral gavage, intravenous, subcutaneous) will depend on the experimental goals and the formulation used.[2][8] Intraperitoneal injection is common for preclinical efficacy studies.[5][7][9]

General Procedure for Intraperitoneal (IP) Injection in Mice:

-

Preparation: Prepare the this compound formulation as described in the tables above. Ensure the final solution is clear and free of precipitation.[2] If a suspension is used, ensure it is homogeneous.[1]

-

Animal Handling: Properly restrain the mouse to expose the abdomen.

-

Injection Site: The injection should be made in the lower abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.

-